2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene
Description
2,6-Diiodo-dithieno[3,2-b:2',3'-d]thiophene (2,6-Diiodo-DTT) is a halogenated derivative of the fused thiophene system dithieno[3,2-b:2',3'-d]thiophene (DTT). Its synthesis involves iodination of the parent DTT compound at the 2- and 6-positions, typically via methods adapted from literature protocols . The iodine substituents introduce significant electronic and structural modifications, including enhanced π-orbital overlap due to iodine’s large atomic radius and electron-withdrawing character. These properties make 2,6-Diiodo-DTT a promising candidate for organic semiconductors, particularly in organic field-effect transistors (OFETs) and photovoltaics .
Properties
Molecular Formula |
C8H2I2S3 |
|---|---|
Molecular Weight |
448.1 g/mol |
IUPAC Name |
4,10-diiodo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C8H2I2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H |
InChI Key |
QIBHIHXGSZRVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC3=C2SC(=C3)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene typically involves the iodination of dithieno[3,2-b;2’,3’-d]thiophene. One common method includes the reaction of dithieno[3,2-b;2’,3’-d]thiophene with iodine (I2) in the presence of an oxidizing agent such as periodic acid (HIO3) and a solvent like acetic acid (AcOH) or carbon tetrachloride (CCl4). This reaction yields 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene with high efficiency .
Industrial Production Methods
Industrial production of 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions with nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Oxidation and Reduction: The thiophene rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dithieno[3,2-b;2’,3’-d]thiophenes, while coupling reactions can produce extended π-conjugated systems.
Scientific Research Applications
2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge mobility and stability.
Photodetectors: The compound is employed in the fabrication of UV-sensitive phototransistors, which are crucial for detecting UV light.
Material Science: Its unique electronic properties make it a valuable building block for designing new materials with tailored functionalities.
Mechanism of Action
The mechanism by which 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene exerts its effects is primarily related to its electronic structure. The presence of iodine atoms and the conjugated thiophene rings facilitate charge transfer and interaction with other molecules. This enables the compound to act as an effective semiconductor in electronic devices. The molecular targets and pathways involved include interactions with other π-conjugated systems and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below summarizes key structural, electronic, and application-based differences between 2,6-Diiodo-DTT and related compounds:
Key Observations:
- Electronic Effects of Halogens: Iodine substitution in 2,6-Diiodo-DTT reduces the HOMO-LUMO gap (2.8 eV vs. ~3.2 eV for parent DTT) due to enhanced π-conjugation and polarizable I···S interactions . Bromine substitution (2,6-Dibromo-DTT) shows a less pronounced effect (~3.0 eV), attributed to bromine’s smaller atomic size and lower polarizability .
- Hole Transport : Single-crystal 2,6-Diiodo-DTT exhibits uniaxial hole mobility comparable to pentacene (~2.0 cm²/V·s), outperforming brominated and alkylated derivatives . This is attributed to tighter molecular packing and improved orbital overlap.
- Solubility vs. Performance : Alkylated derivatives (e.g., 2,6-Dioctyl-DTT) offer superior solubility for solution processing but suffer from lower charge mobility due to insulating alkyl chains .
Application-Specific Performance
- OFETs : 2,6-Diiodo-DTT’s single-crystal mobility (~2.0 cm²/V·s) surpasses parent DTT and alkylated derivatives, rivaling pentacene .
- Photovoltaics: Selenophene-DTT polymers achieve higher PCE (5.1%) than thiophene analogs but lag behind iodine-functionalized systems in charge transport .
- Magnetic Materials : 2,6-Diiodo-DTT is utilized in diradical synthesis for molecular spin devices, leveraging iodine’s heavy-atom effect to stabilize triplet states .
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